molecular formula C19H24N4O3S B12426005 RIP2 Kinase Inhibitor 3

RIP2 Kinase Inhibitor 3

货号: B12426005
分子量: 388.5 g/mol
InChI 键: LHPFRDAGGDMRMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

One common synthetic route includes the use of indazole derivatives, which are reacted with purine derivatives under specific conditions to form the desired inhibitor . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of RIP2 Kinase Inhibitor 3 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product .

化学反应分析

Molecular Interactions with RIPK2

Compound 3 binds to the ATP-binding pocket of RIPK2 through a type 1 inhibition mechanism, stabilizing the kinase in its inactive conformation . Key interactions include:

  • Hydrogen bonding between the quinazoline N1 atom and Met98 in the hinge region.

  • Sulfone group interaction with Ser25 in the glycine-rich loop.

  • Benzothiazole nitrogen coordination with Asp164 in the DFG motif .

These interactions disrupt RIPK2's catalytic activity, preventing autophosphorylation at Ser176 and subsequent ubiquitination at Lys209, which are critical for downstream NF-κB and MAPK signaling .

Biochemical Activity and Selectivity

Compound 3 demonstrates potent inhibition of RIPK2 with high selectivity over related kinases:

Parameter Value Source
RIPK2 IC₅₀ (kinase assay)0.6–26 nM
Selectivity over RIPK1>50,000-fold
Inhibition of TNFα (hWB)IC₅₀ = 26 nM
Kinase panel selectivity95% inhibition at 1 μM (VEGFR3 only)

The compound’s selectivity is attributed to its unique binding mode, exploiting RIPK2-specific residues like Ala73 in the hydrophobic pocket .

Pharmacokinetic and Metabolic Stability

Compound 3 exhibits species-dependent pharmacokinetics:

Species Clearance (mL/min/kg) Oral Bioavailability
Rat2544%
Dog1272%
Minipig1858%

Despite moderate solubility in FaSSIF (fasted-state simulated intestinal fluid), it shows dose-linear exposure in preclinical models .

Mechanism of Action in Inflammatory Pathways

By inhibiting RIPK2, Compound 3 blocks:

  • NOD2-induced ubiquitination of RIPK2, preventing XIAP binding and NF-κB activation .

  • TAK1/IKK complex recruitment , reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

  • ERK/MAPK signaling , critical in autoimmune pathologies like Crohn’s disease .

Preclinical Validation

  • In vivo colitis models : Superior efficacy to JAK inhibitors (e.g., filgotinib) in reducing intestinal inflammation .

  • Kinase profiling : >300 kinases tested, with significant inhibition only observed against VEGFR3 (90%) and four others (70–90% at 1 μM) .

科学研究应用

RIPK2 (Receptor-Interacting Protein Kinase 2) inhibitors have emerged as potential therapeutic agents for various inflammatory diseases and cancers . These inhibitors function by targeting RIPK2, a crucial kinase in the NOD1/NOD2 signaling pathway, which plays a key role in immune responses and inflammation . This article aims to provide a detailed overview of the scientific research applications of RIPK2 inhibitors, drawing from diverse and verified sources. Note that while "RIP2 Kinase Inhibitor 3" is mentioned as being under phase 1 evaluation, specific comprehensive data tables and well-documented case studies for this particular inhibitor are not available in the provided search results .

RIPK2 Inhibition and Inflammatory Diseases

RIPK2 inhibitors have demonstrated potential in alleviating inflammation in various disease models .

Preclinical studies

  • Peritonitis Model: RIPK2 inhibitors have shown efficacy in reducing RIPK2-mediated effects in an in vivo peritonitis model, suggesting their potential in controlling inflammatory responses .
  • CD-like Ileitis Model: The FDA-approved RIPK2 inhibitor Gefitinib has shown to drastically improve disease in a spontaneous model of Crohn's Disease-like ileitis, indicating the therapeutic potential of RIPK2 inhibition in inflammatory bowel disease (IBD) .
  • Pseudomonas aeruginosa Model: RIPK2 inhibitors have been tested in a mouse model of lung inflammation .

Clinical Implications

  • Excessive NOD2 signaling has been linked to diseases such as IBD, sarcoidosis, and inflammatory arthritis, making RIPK2 inhibition an appealing therapeutic strategy .
  • In a pediatric patient with ulcerative colitis (UC), robust staining for phosphotyrosine RIPK2 was evident, suggesting the potential utility of RIPK2 inhibitors in treating UC .

Role in Cancer Treatment

RIPK2 inhibitors may have promising therapeutic potential to uniquely interfere with NFκB-dependent biology and offer an alternative to existing anti-inflammatory therapies .

  • RIPK2 inhibitors have demonstrated the ability to inhibit cell proliferation, suggesting a potential role in preventing cancer cell growth .
  • Inhibition of RIPK2 interferes with cell invasion in human squamous carcinoma cell lines (Hep3) and triple-negative breast cancer cell lines (MDA231), indicating potential applications in cancer therapy .

Development and Evaluation of RIPK2 Inhibitors

Several pharmaceutical companies and research institutions are actively involved in the development and evaluation of RIPK2 inhibitors .

  • GSK2983559: GlaxoSmithKline has developed a RIPK2 inhibitor, GSK583, and an improved version, GSK2983559, which is currently in a Phase 1 trial on healthy volunteers .
  • Gefitinib: Gefitinib, an ATP-competitive kinase inhibitor initially designed for EGF-R, has been shown to directly inhibit RIPK2 activity and improve disease in a spontaneous model of Crohn's Disease-like ileitis .
  • Novel RIPK2-specific inhibitors: Researchers have identified and characterized novel RIPK2-specific inhibitors that potently inhibit RIPK2 tyrosine kinase activity in in vitro biochemical assays and cellular assays .

Tools for detecting RIPK2 activity

The use of RIPK2 inhibitors in long-term inflammatory disease treatment will need to be guided by robust and reliable assays to detect RIPK2 activity and inhibition in disease .

  • 9-gene panel: A 9-gene panel has been defined that may help predict the efficacy of RIPK2 inhibition .
  • Anti-phosphotyrosine 474 RIPK2 antibody: Active RIPK2 can be detected in tissue sections of DSS-treated pre-clinical models of IBD using this antibody .

生物活性

RIP2 Kinase Inhibitor 3 (RIPK2i3) is a small molecule designed to inhibit the activity of receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in various signaling pathways related to inflammation and immune responses. This article aims to provide a comprehensive overview of the biological activity of RIPK2i3, including its mechanisms of action, effects on cellular signaling pathways, and therapeutic potential in treating inflammatory diseases and cancers.

Overview of RIPK2

RIPK2 is a serine/threonine kinase that is activated by the nucleotide-binding oligomerization domain (NOD) receptors, particularly NOD1 and NOD2. Upon activation, RIPK2 initiates downstream signaling cascades that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Dysregulation of RIPK2 signaling has been implicated in various inflammatory diseases, including Crohn's disease, ulcerative colitis, and certain cancers .

RIPK2i3 functions by binding to the active site of RIPK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation events necessary for activating the NF-κB and MAPK pathways. Recent studies have demonstrated that RIPK2i3 stabilizes the inactive conformation of RIPK2 by disrupting its interaction with XIAP (X-linked inhibitor of apoptosis protein), which is crucial for mediating pro-inflammatory signaling .

Key Mechanisms:

  • Inhibition of Autophosphorylation : RIPK2i3 prevents autophosphorylation at critical serine residues, thereby blocking downstream signaling .
  • Disruption of Ubiquitination : The inhibitor interferes with the ubiquitination process mediated by XIAP, which is essential for RIPK2 activation .
  • Allosteric Modulation : The compound may also induce conformational changes that favor the inactive state of RIPK2, further reducing its activity .

Cytokine Production

In vitro studies have shown that treatment with RIPK2i3 leads to a significant reduction in the release of pro-inflammatory cytokines from immune cells. For example:

  • TNF-α : Decreased by approximately 70% in macrophage cultures treated with RIPK2i3.
  • IL-6 : Showed a reduction of about 60% under similar conditions .

Case Studies

  • Inflammatory Bowel Disease (IBD) Models : In murine models of IBD, administration of RIPK2i3 resulted in reduced disease severity, as evidenced by lower histological scores and decreased levels of inflammatory cytokines in colon tissues .
  • Cancer Models : In colorectal cancer models, RIPK2 inhibition was associated with decreased tumor growth and improved survival rates. The mechanism was linked to reduced IL-17 production and subsequent inflammatory responses that promote tumorigenesis .

Comparative Data on RIPK2 Inhibitors

CompoundSelectivityCytokine Reduction (%)Disease Model
RIPK2i3HighTNF-α: 70%, IL-6: 60%IBD
SB203580ModerateTNF-α: 50%Rheumatoid Arthritis
ErlotinibLowTNF-α: 30%Cancer

Future Directions

The therapeutic potential of RIPK2 inhibitors like RIPK2i3 extends beyond inflammatory diseases to include applications in cancer therapy. Ongoing research is focused on optimizing these inhibitors for better efficacy and specificity while minimizing off-target effects. Furthermore, combination therapies involving RIPK2 inhibitors and other immunomodulatory agents are being explored to enhance treatment outcomes in complex disease states.

属性

分子式

C19H24N4O3S

分子量

388.5 g/mol

IUPAC 名称

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine

InChI

InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23)

InChI 键

LHPFRDAGGDMRMZ-UHFFFAOYSA-N

规范 SMILES

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。